molecular formula C7H14Cl2N2OS B6609412 {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride CAS No. 2866335-33-1

{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride

Cat. No.: B6609412
CAS No.: 2866335-33-1
M. Wt: 245.17 g/mol
InChI Key: SQMKNXUZBIFCGE-UHFFFAOYSA-N
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Description

{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol. This compound is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms. Thiazoles are known for their versatility and are often used in the development of various drugs and biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride typically involves the reaction of 2-amino-4-thiazolemethanol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazolone derivatives.

  • Reduction: Reduction of the compound can yield aminothiazoles.

  • Substitution: Substitution reactions can produce a variety of substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of thiazole-based compounds.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride is unique due to its specific structural features, such as the presence of the dimethylamino group and the thiazole ring. Similar compounds include other thiazole derivatives, such as thiazolidine and benzothiazole. These compounds share the thiazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Comparison with Similar Compounds

  • Thiazolidine

  • Benzothiazole

  • 2-Aminothiazole

  • 4-Methylthiazole

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Properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-9(2)3-7-8-6(4-10)5-11-7;;/h5,10H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMKNXUZBIFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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